Butanedioic acid, (2-methyl-1H-imidazol-1-yl)-

CAS No.: 88660-83-7

Cat. No.: VC8387918

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88660-83-7 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 2-(2-methylimidazol-1-yl)butanedioic acid |

| Standard InChI | InChI=1S/C8H10N2O4/c1-5-9-2-3-10(5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) |

| Standard InChI Key | AYCGTXYRRJQAKA-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C(CC(=O)O)C(=O)O |

| Canonical SMILES | CC1=NC=CN1C(CC(=O)O)C(=O)O |

Introduction

Molecular Structure and Chemical Identity

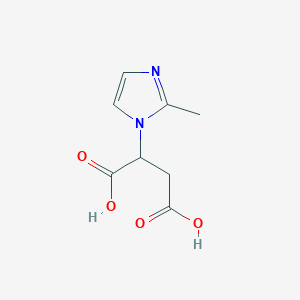

The compound’s IUPAC name, 2-(2-methyl-1H-imidazol-1-yl)butanedioic acid, reflects its bifunctional structure: a four-carbon dicarboxylic acid (butanedioic acid) with a 2-methylimidazole group bonded to the second carbon. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₄ |

| Molecular Weight | 198.18 g/mol |

| CAS Registry Number | 88660-83-7 |

| SMILES | O=C(O)CC(C(=O)O)N1C=CN=C1C |

| InChIKey | AYCGTXYRRJQAKA-UHFFFAOYSA-N |

The imidazole ring, a five-membered aromatic system with two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the carboxyl groups enhance solubility in polar solvents and enable salt formation . X-ray crystallography data for analogous compounds, such as Zn(II) complexes incorporating imidazole derivatives, highlight the ligand’s ability to coordinate metals via nitrogen atoms .

Synthetic Pathways and Preparation Strategies

While direct synthesis protocols for 2-(2-methyl-1H-imidazol-1-yl)butanedioic acid remain undocumented, established methods for analogous imidazole-carboxylic acid hybrids suggest plausible routes. A common approach involves condensation reactions between aldehydes/ketones and ammonia or amines, followed by cyclization to form the imidazole ring . For instance:

-

Imidazole Ring Formation:

-

Post-Functionalization:

-

Carboxylic acid groups can be introduced via oxidation of alcohol or aldehyde intermediates, though this requires careful control to avoid over-oxidation.

-

Challenges in synthesis include regioselectivity in imidazole substitution and the stability of carboxylic acid groups under reaction conditions. Purification via recrystallization or chromatography is likely necessary to isolate the target compound .

Physicochemical Properties and Stability

-

Solubility: The presence of two carboxylic acid groups suggests high solubility in water and polar aprotic solvents (e.g., dimethyl sulfoxide). Protonation of the imidazole nitrogen (pKa ≈ 6.95 for analogous compounds) may enhance aqueous solubility at acidic pH .

-

Thermal Stability: Imidazole derivatives generally exhibit stability up to 200°C, though decarboxylation of the succinic acid moiety could occur at elevated temperatures .

-

Crystallinity: Similar metal-coordinated imidazole-carboxylate complexes form crystalline solids, as evidenced by single-crystal X-ray studies .

Applications in Materials Science

The compound’s dual functionality makes it a candidate for advanced materials:

-

Coordination Polymers: As demonstrated in a Zn(II) complex with a benzimidazole-succinate ligand, such systems exhibit fluorescence and thermal resilience, useful in sensors or catalysts .

-

Ionic Liquids: Imidazolium-based ionic liquids with carboxylate counterions show tunable solvent properties, relevant for green chemistry applications .

Challenges and Future Directions

Current limitations include the absence of targeted synthetic protocols, pharmacokinetic data, and toxicity profiles. Priority research areas should focus on:

-

Optimized Synthesis: Developing regioselective methods to improve yield and purity.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Material Characterization: Investigating thermal stability and conductivity in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume